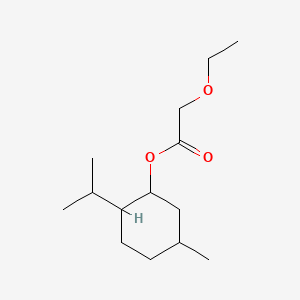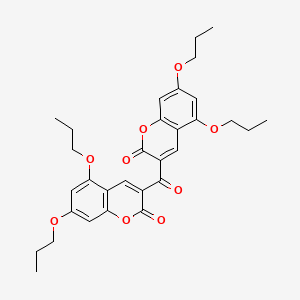
3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chloro-2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester typically involves the esterification of 4-chlorobutanoic acid with 3-chloro-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Types of Reactions:
Oxidation: The ester group in butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of the ester group can lead to the formation of alcohols.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chlorine atoms in the compound can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Butanoic acid, 4-chloro-, methyl ester
- Butanoic acid, 4-chloro-, ethyl ester
- Butanoic acid, 3-chloro-
Comparison:
- Butanoic acid, 4-chloro-, methyl ester and Butanoic acid, 4-chloro-, ethyl ester are simpler esters of 4-chlorobutanoic acid, where the esterifying group is a methyl or ethyl group, respectively. These compounds are less complex and may have different reactivity and applications compared to butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester.
- Butanoic acid, 3-chloro- is a positional isomer of 4-chlorobutanoic acid, where the chlorine atom is located at the 3-position instead of the 4-position. This difference in structure can lead to variations in chemical properties and reactivity.
Butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester stands out due to its unique structure, which combines the properties of both 4-chlorobutanoic acid and 3-chloro-2,2-dimethylpropanol, making it a valuable compound for various applications.
Properties
CAS No. |
244006-16-4 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
(3-chloro-2,2-dimethylpropyl) 4-chlorobutanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-9(2,6-11)7-13-8(12)4-3-5-10/h3-7H2,1-2H3 |
InChI Key |
PZYUSKUELFHWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)CCCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)






![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)

![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)
